molecular formula C16H11Cl2N3O B12493124 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea

1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea

Cat. No.: B12493124
M. Wt: 332.2 g/mol
InChI Key: SCHUDABWTRSXOG-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group and a quinolinyl group connected through a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with quinoline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves using automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinyl derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea linkage to an amine group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinolinyl derivatives with altered oxidation states.

    Reduction: Amino derivatives with reduced urea linkage.

    Substitution: Compounds with new functional groups replacing halogen atoms.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-1-(quinolin-4-yl)urea
  • 3-(3,4-dichlorophenyl)-1-(quinolin-5-yl)urea
  • 3-(3,4-dichlorophenyl)-1-(quinolin-7-yl)urea

Uniqueness

3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-quinolin-6-ylurea

InChI

InChI=1S/C16H11Cl2N3O/c17-13-5-3-12(9-14(13)18)21-16(22)20-11-4-6-15-10(8-11)2-1-7-19-15/h1-9H,(H2,20,21,22)

InChI Key

SCHUDABWTRSXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=C1

Origin of Product

United States

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